molecular formula C13H20O2 B122811 (3S)-3-Hydroxy-|A-ionone CAS No. 76739-82-7

(3S)-3-Hydroxy-|A-ionone

Cat. No. B122811
CAS RN: 76739-82-7
M. Wt: 208.3 g/mol
InChI Key: HFRZSVYKDDZRQY-QRGHLMKCSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound .

properties

IUPAC Name

(E)-4-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRZSVYKDDZRQY-QRGHLMKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445715
Record name (3S)-3-Hydroxy-|A-ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Hydroxy-|A-ionone

CAS RN

76739-82-7
Record name (3S)-3-Hydroxy-|A-ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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